Product packaging for 2,3,5,6-Tetrabromothieno[3,2-b]thiophene(Cat. No.:CAS No. 124638-53-5)

2,3,5,6-Tetrabromothieno[3,2-b]thiophene

Cat. No.: B054379
CAS No.: 124638-53-5
M. Wt: 455.8 g/mol
InChI Key: CWCKRNKYWPNOAZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a high-value, multifunctional brominated building block of significant interest in advanced materials research, particularly in the field of organic electronics. Its core value lies in its rigid, planar thieno[3,2-b]thiophene fused ring system, which is strategically functionalized with four bromine atoms. These bromine substituents serve as excellent leaving groups in key cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, enabling the precise extension of the π-conjugated system. This makes it an essential precursor for the synthesis of novel organic semiconductors, including p-type (hole-transport) materials, ambipolar polymers, and small molecules for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). The electron-deficient nature of the core, combined with the potential for symmetrical functionalization, allows researchers to fine-tune HOMO/LUMO energy levels, molecular packing, and solid-state morphology—critical parameters for optimizing charge carrier mobility and device performance. This reagent is provided for research applications only, offering synthetic chemists and materials scientists a critical intermediate to design and construct next-generation electronic materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6Br4S2 B054379 2,3,5,6-Tetrabromothieno[3,2-b]thiophene CAS No. 124638-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrabromothieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br4S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCKRNKYWPNOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(S1)Br)Br)SC(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376311
Record name 2,3,5,6-Tetrabromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124638-53-5
Record name 2,3,5,6-Tetrabromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3,5,6 Tetrabromothieno 3,2 B Thiophene

Direct Halogenation Strategies for Comprehensive Bromination

Direct halogenation is a common and effective method for the synthesis of 2,3,5,6-tetrabromothieno[3,2-b]thiophene. This approach involves the reaction of a thieno[3,2-b]thiophene (B52689) precursor with a brominating agent, leading to the substitution of all available positions on the thiophene (B33073) rings with bromine atoms.

A significant route for the synthesis of this compound involves the bromination of thieno[3,2-b]thiophene-2-carboxylic acid. ossila.com This method is particularly noted for its applicability in large-scale synthesis. ossila.com The process typically involves the use of bromine in a solvent system that can include water and acetic acid. ossila.com The reaction proceeds through a series of bromination and decarboxylation steps to yield the fully brominated product.

Detailed studies have explored the optimization of this reaction. For instance, the initial monobromination of the carboxylic acid in acetic acid, followed by the addition of water to precipitate the monobrominated intermediate, has been described. Subsequent heating of this intermediate with an additional amount of bromine leads to the formation of this compound.

Table 1: Synthesis of this compound from Thieno[3,2-b]thiophene-2-carboxylic Acid

Starting Material Brominating Agent Solvent(s) Key Conditions Yield (%) Reference
Thieno[3,2-b]thiophene-2-carboxylic acid Bromine Water, Acetic Acid Large-scale synthesis Not specified ossila.com
Thieno[3,2-b]thiophene-2-carboxylic acid Bromine Acetic Acid, Water Reflux 70 Fuller et al., J. Chem. Soc., Perkin Trans. 1, 1997

The direct and complete bromination of the parent thieno[3,2-b]thiophene molecule is another widely employed method for synthesizing this compound. ossila.com This strategy involves treating thieno[3,2-b]thiophene with an excess of a brominating agent to ensure the substitution of all four hydrogen atoms on the thiophene rings.

Commonly, this reaction is carried out using elemental bromine as the oxidizing agent in a solvent mixture such as acetic acid and chloroform. ossila.com The choice of solvent and reaction conditions is crucial for achieving high yields and purity of the final product. Research has demonstrated that this direct bromination can be a high-yield process, making it an attractive route for accessing this important building block.

Table 2: High-Yield Synthesis of this compound via Direct Bromination

Starting Material Brominating Agent Solvent(s) Key Conditions Yield (%) Reference
Thieno[3,2-b]thiophene Bromine Acetic Acid, Chloroform Full bromination Not specified ossila.com
Thieno[3,2-b]thiophene Bromine Carbon Disulfide Not specified 87 Fuller et al., J. Chem. Soc., Perkin Trans. 1, 1997

Large-Scale Preparative Routes and Optimization

The development of scalable and efficient synthetic routes is critical for the practical application of this compound in materials science. The bromination of thieno[3,2-b]thiophene-2-carboxylic acid has been identified as a viable method for large-scale production. ossila.comrsc.org This approach offers advantages in terms of handling and potential for process optimization.

Optimization of large-scale synthesis often focuses on factors such as reagent stoichiometry, reaction temperature, and product isolation techniques to maximize yield and purity while ensuring operational safety and cost-effectiveness. The work by Fuller and colleagues provides a foundational methodology for the large-scale preparation of not only this compound but also its precursors. rsc.orgsemanticscholar.orgnih.gov

Chemical Transformation and Functionalization of 2,3,5,6 Tetrabromothieno 3,2 B Thiophene

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of 2,3,5,6-tetrabromothieno[3,2-b]thiophene is predominantly achieved through palladium-catalyzed cross-coupling reactions. The differing reactivity of the bromine atoms at the α-positions (C2 and C5) versus the β-positions (C3 and C6) allows for a high degree of regioselectivity. The α-positions are more susceptible to oxidative addition to palladium(0), which is the initial step in many cross-coupling cycles. This preferential reactivity forms the basis for the controlled, stepwise functionalization of the thienothiophene core. hnue.edu.vnthieme-connect.com

Suzuki-Miyaura Cross-Coupling for Controlled Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it has been effectively applied to the arylation of this compound. thieme-connect.com This reaction offers a predictable and site-selective route to introduce aryl groups onto the thienothiophene skeleton, enabling the synthesis of a wide array of mono-, di-, and tetraarylated derivatives. thieme-connect.comhnue.edu.vn

Research has demonstrated that the Suzuki-Miyaura reaction on this compound proceeds with high regioselectivity, favoring substitution at the C2 and C5 positions. hnue.edu.vnthieme-connect.com This selectivity is attributed to the higher reactivity of the C-Br bonds at the α-positions of the thiophene (B33073) rings compared to those at the β-positions.

By carefully controlling the stoichiometry of the arylboronic acid, it is possible to achieve selective mono-arylation. The reaction of this compound with approximately one equivalent of an arylboronic acid, in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), selectively yields 2-aryl-3,5,6-tribromothieno[3,2-b]thiophene derivatives. thieme-connect.com

Further arylation to achieve disubstitution also occurs preferentially at the remaining α-position (C5). Using two equivalents of the arylboronic acid leads to the formation of symmetrical 2,5-diaryl-3,6-dibromothieno[3,2-b]thiophenes. thieme-connect.com This predictable two-fold arylation at the C2 and C5 positions is a cornerstone for building more complex molecular architectures. hnue.edu.vn

The site-selectivity of the Suzuki-Miyaura coupling enables a programmed synthesis of various arylated thieno[3,2-b]thiophenes.

Monoarylation: As described, using 1.2 equivalents of an arylboronic acid with this compound results in the formation of 2-aryl-3,5,6-tribromothieno[3,2-b]thiophenes in yields ranging from 25-80%. thieme-connect.com

Diarylation: The reaction with 2.2 equivalents of an arylboronic acid affords symmetrical 2,5-diaryl-3,6-dibromothieno[3,2-b]thiophenes. Yields for this diarylation are typically in the range of 30-70%. thieme-connect.com It is also possible to synthesize unsymmetrical 2,5-diaryl derivatives through a stepwise approach.

Tetraarylation: The synthesis of fully substituted tetraarylthieno[3,2-b]thiophenes can be achieved by further coupling of the 2,5-diaryl-3,6-dibromo intermediate with a different arylboronic acid. This sequential strategy allows for the creation of complex, multi-substituted systems. thieme-connect.com A one-pot synthesis of 2,3,5,6-tetra(4-acetylphenyl)thieno[3,2-b]thiophene has also been achieved directly from the parent thieno[3,2-b]thiophene (B52689), demonstrating the feasibility of exhaustive arylation. hnue.edu.vnresearchgate.net

Below is a table summarizing the site-selective Suzuki-Miyaura arylation of this compound. thieme-connect.com

Product TypeAryl Boronic Acid EquivalentsGeneral Product StructureTypical Yield (%)
Monoarylated1.22-Aryl-3,5,6-tribromothieno[3,2-b]thiophene25-80
Diarylated2.22,5-Diaryl-3,6-dibromothieno[3,2-b]thiophene30-70
TetraarylatedStepwise addition2,3,5,6-Tetraarylthieno[3,2-b]thiopheneVaries

Heck Cross-Coupling Reactions for Alkenylation

The Heck reaction provides a route for the alkenylation of aryl halides, and similar to the Suzuki coupling, it displays regioselectivity for the α-positions of this compound. thieme-connect.com This reaction involves the palladium-catalyzed coupling of the brominated thienothiophene with an alkene, such as styrene (B11656) or an acrylate, in the presence of a base. hnue.edu.vnthieme-connect.com

Sequential coupling strategies have been successfully employed, where an initial Suzuki-Miyaura arylation at the C2 position is followed by a Heck alkenylation at the C5 position. This stepwise functionalization allows for the synthesis of 2-aryl-5-alkenyl-3,6-dibromothieno[3,2-b]thiophenes. hnue.edu.vn This demonstrates the robustness of the palladium-catalyzed methods and their utility in creating precisely substituted, conjugated molecules. hnue.edu.vnnih.gov

Sonogashira Cross-Coupling Reactions for Alkynylation

The Sonogashira reaction, which couples terminal alkynes with aryl halides using a palladium-copper co-catalyst system, is another key transformation for functionalizing this compound. This reaction also exhibits a preference for the more reactive C2 and C5 positions. thieme-connect.com

The alkynylation of the thienothiophene core introduces linear, rigid alkyne units, which can significantly impact the electronic properties and molecular geometry of the resulting compounds. The synthesis of mono- and dialkynyl derivatives can be achieved by controlling the reaction stoichiometry, analogous to the Suzuki and Heck reactions. researchgate.net This method is crucial for extending the π-conjugation of the thienothiophene system, a key strategy in the design of materials for organic electronics. thieme-connect.com

Selective Debromination and Reduction Processes

Beyond cross-coupling reactions, selective debromination offers an alternative pathway to functionalized thieno[3,2-b]thiophenes. A notable example is the selective reduction of this compound to 3,6-dibromothieno[3,2-b]thiophene (B1311239). This transformation can be achieved using zinc powder in acetic acid. ossila.com

This reaction selectively removes the more reactive bromine atoms at the α-positions (C2 and C5), leaving the β-bromines intact. ossila.comrsc.org The resulting 3,6-dibromothieno[3,2-b]thiophene is itself a valuable intermediate. The bromine atoms at the β-positions can then be used as handles for further functionalization, providing a complementary approach to the direct cross-coupling of the tetrabrominated precursor. This allows for the synthesis of different isomers and derivatives that may not be accessible through direct α-position coupling. ossila.com

Another approach involves bromine-lithium exchange reactions. Using reagents like butyllithium (B86547) can selectively replace bromine atoms with lithium, creating nucleophilic sites on the thienothiophene ring that can then react with various electrophiles. rsc.org

The following table summarizes the selective reduction of this compound.

Starting MaterialReagentsProductReference
This compoundZinc, Acetic Acid3,6-Dibromothieno[3,2-b]thiophene ossila.com

Synthesis of 3,6-Dibromothieno[3,2-b]thiophene via Reductive Pathways

A significant and synthetically useful transformation of this compound is its selective reduction to 3,6-Dibromothieno[3,2-b]thiophene. This reaction capitalizes on the higher reactivity of the α-bromine atoms (at positions 2 and 5) compared to the β-bromine atoms (at positions 3 and 6). The selective removal of the α-bromines can be achieved through reductive pathways, providing a direct route to the 3,6-dibrominated isomer, which is itself a valuable intermediate for further functionalization.

Detailed research has shown that this selective debromination can be efficiently carried out using zinc powder in acetic acid. ossila.com This method provides a straightforward procedure for obtaining 3,6-Dibromothieno[3,2-b]thiophene, which can then be used to build more complex structures such as ladder-type poly(thienothiophenes). ossila.com

Table 1: Reductive Debromination of this compound

Starting MaterialReagentSolventProductRef.
This compoundZinc (Zn)Acetic Acid (CH₃COOH)3,6-Dibromothieno[3,2-b]thiophene ossila.com

Directed Metallation and Halogen-Lithium Exchange Reactions

The bromine atoms on the this compound scaffold are amenable to halogen-lithium exchange reactions, a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. This strategy allows for the regioselective introduction of functional groups after the formation of organolithium intermediates.

Research has demonstrated that the α-bromine atoms at positions 2 and 5 are significantly more reactive towards organolithium reagents than the β-bromines at positions 3 and 6. Consequently, treatment of this compound with two equivalents of an alkyllithium reagent, such as butyllithium, can lead to a selective, twofold halogen-lithium exchange. This process generates a 3,6-dibromo-2,5-dilithiothieno[3,2-b]thiophene intermediate. rsc.org This dilithiated species is a potent bis-nucleophile, poised for reaction with a variety of electrophiles. The stability and selective formation of this intermediate are crucial for the subsequent derivatization steps.

The dilithiated intermediate generated in situ can be quenched with suitable electrophilic reagents to install a wide range of functional groups at the 2 and 5 positions. rsc.org This pathway provides access to symmetrically 2,5-disubstituted 3,6-dibromothieno[3,2-b]thiophene derivatives. The choice of electrophile determines the nature of the introduced functionality, enabling the synthesis of a diverse library of compounds from a single precursor. While the specific scope of electrophiles for this direct transformation from the tetrabrominated starting material is a subject of ongoing research, the principle allows for the introduction of alkyl, aryl, silyl, and other functional groups.

Table 2: General Transformation via Dilithiation and Electrophilic Quench

Starting MaterialReagentIntermediateElectrophile (E+)ProductRef.
This compound2 eq. R-Li3,6-Dibromo-2,5-dilithiothieno[3,2-b]thiophene2 eq. E-X2,5-Disubstituted-3,6-dibromothieno[3,2-b]thiophene rsc.org

Novel Derivatization Pathways and Reaction Mechanisms

Beyond classical organolithium chemistry, modern cross-coupling reactions have emerged as powerful and highly selective methods for the functionalization of this compound. These novel pathways, particularly those catalyzed by palladium, offer a programmed, site-selective approach to synthesizing complex aryl and alkenyl derivatives.

Research has shown that palladium(0)-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, proceed with predictable and high regioselectivity. ossila.comrsc.org The reactions preferentially occur at the more reactive C-Br bonds at the α-positions (C2 and C5). ossila.comrsc.org This inherent selectivity allows for a stepwise functionalization strategy. For instance, by controlling the stoichiometry of the reagents, it is possible to achieve mono-arylation at the C2 position, followed by a second, different coupling at the C5 position, while leaving the C3 and C6 bromines untouched. ossila.comrsc.org

The Suzuki-Miyaura reaction with arylboronic acids has been successfully employed to synthesize 2-aryl-3,5,6-tribromothieno[3,2-b]thiophenes and 2,5-diaryl-3,6-dibromothieno[3,2-b]thiophenes. rsc.org Similarly, sequential Suzuki and Heck reactions have been used to produce 2-aryl-5-alkenyl-3,6-dibromothieno[3,2-b]thiophenes. ossila.com The reaction mechanism is understood to proceed via the standard catalytic cycle of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. The observed regioselectivity is attributed to the higher propensity of the C-Br bonds adjacent to the sulfur atoms (α-positions) to undergo oxidative addition to the palladium(0) catalyst. rsc.org

Table 3: Examples of Palladium-Catalyzed Site-Selective Functionalization

Reaction TypeSubstratesCatalyst/ConditionsProductSelectivityRef.
Suzuki CouplingThis compound + Arylboronic acid (1.2 eq)Pd(PPh₃)₄, K₃PO₄, Toluene/H₂O, 110 °C2-Aryl-3,5,6-tribromothieno[3,2-b]thiopheneC2 position rsc.org
Suzuki CouplingThis compound + Arylboronic acid (2.4 eq)Pd(PPh₃)₄, K₃PO₄, Toluene/H₂O, 110 °C2,5-Diaryl-3,6-dibromothieno[3,2-b]thiopheneC2 and C5 positions rsc.org
Heck Coupling2-Aryl-3,5,6-tribromothieno[3,2-b]thiophene + AlkenePd(OAc)₂, P(Cy)₃, Na₂CO₃, 90 °C2-Aryl-5-alkenyl-3,6-dibromothieno[3,2-b]thiopheneC5 position ossila.comrsc.org

Advanced Applications of 2,3,5,6 Tetrabromothieno 3,2 B Thiophene Derivatives in Functional Materials

Design and Synthesis of Conjugated Polymers and Oligomers

Supramolecular and Self-Assembled Systems

The thieno[3,2-b]thiophene (B52689) unit is a powerful building block for creating complex supramolecular structures due to its rigid and planar geometry, which facilitates non-covalent interactions like π-π stacking. uh.edu Derivatives of 2,3,5,6-tetrabromothieno[3,2-b]thiophene are widely used to synthesize oligomers and polymers that can self-assemble into ordered nanostructures. ossila.com The intermolecular S···S interactions, along with the inherent rigidity of the thienothiophene unit, can lead to a planar conformation in the resulting molecules, which is crucial for efficient charge transport and ordered assembly. acs.org

A key strategy in this area involves the creation of metallo-supramolecular polymers (MSPs). In one such example, thieno[3,2-b]thiophene-based unimers featuring terpyridine end-groups were synthesized. nih.gov These unimers self-assemble in the presence of iron (II) ions to form long-chain MSPs. The structure of the linker between the central thienothiophene core and the terpyridine units significantly influences the properties of the resulting self-assembled material, demonstrating the tunability of these systems for specific applications like electrochromic devices. nih.gov The π-π stacking properties of the thiophene (B33073) rings, combined with van der Waals forces from attached alkyl chains, can guide the assembly into well-defined nanowires and other ordered structures. uh.edu

Optoelectronic Devices

Thieno[3,2-b]thiophene derivatives have been successfully employed as emitter materials in OLEDs due to their favorable electronic and optical properties. frontiersin.orgcore.ac.uk A notable example is a donor–π–acceptor (D–π–A) type compound, DMB-TT-TPA, which uses a thieno[3,2-b]thiophene unit as the π-conjugated linker between a triphenylamine donor and a dimesitylboron acceptor. beilstein-journals.org This material exhibits a significant Stokes shift of 109 nm and high fluorescence quantum yields of 86% in solution and 41% in the solid state. beilstein-journals.org

When fabricated into an OLED device via a solution process, DMB-TT-TPA functions as an efficient emitter. The device demonstrates a low turn-on voltage and achieves high performance metrics, including a maximum power efficiency of 6.70 lm/W and a maximum external quantum efficiency of 4.61%. beilstein-journals.org The CIE (Commission Internationale de l'éclairage) coordinates were (0.16, 0.51), corresponding to green light emission. beilstein-journals.org The success of such materials stems from the thienothiophene core's ability to facilitate intramolecular energy transfer and maintain a rigid, planar structure conducive to efficient light emission. beilstein-journals.org

Table 1: Performance of an OLED Device Using DMB-TT-TPA Emitter

Parameter Value
Maximum Power Efficiency 6.70 lm/W
Maximum Current Efficiency 10.6 cd/A
Maximum External Quantum Efficiency (EQE) 4.61%
Maximum Luminescence 752 cd/m²
Turn-on Voltage 2.9 V
Electroluminescence Peak (λEL) 512 nm

Data sourced from a study on a solution-processed OLED with DMB-TT-TPA as the emitter material. beilstein-journals.org

Electrochromism, the reversible change in a material's color in response to an applied voltage, is another key application for thieno[3,2-b]thiophene derivatives. Polymers incorporating this core unit can switch between different colored states, making them suitable for smart windows, displays, and other energy-efficient technologies. nih.govrsc.org

Metallo-supramolecular polymers (MSPs) based on thieno[3,2-b]thiophene have shown excellent electrochromic performance. nih.gov By complexing iron (II) ions with unimers containing a central thieno[3,2-b]thiophene unit linked to terpyridine groups, stable electrochromic films can be produced. The choice of linker between the core and the terpyridine ends is critical for performance. For instance, the polymer Fe-Tt, which has no linker, exhibits a high optical contrast of 64.5% and an outstanding coloration efficiency of 641 cm²/C, along with the fastest optical response among the tested variants. nih.gov

Other research has focused on tuning the electrochromic properties by altering the substitution pattern on the thienothiophene ring. Two polymers, P(2,5-BTE) and P(3,6-BTE), were synthesized by placing 3,4-ethylenedioxythiophene (EDOT) units at either the 2,5- or 3,6-positions of the thieno[3,2-b]thiophene core. rsc.org This positional change proved to be an effective method for tuning the color and electrochemical properties of the resulting materials. rsc.orgresearchgate.net

Table 2: Electrochromic Performance of Iron (II) Metallo-Supramolecular Polymers (Fe-MSPs)

Compound Linker Optical Contrast (ΔT%) Coloration Efficiency (CE)
Fe-Tt None 64.5% 641 cm²/C
Fe-TtE Ethynediyl 42.0% 344 cm²/C
Fe-TtPh 1,4-Phenylene 37.0% 330 cm²/C

Data sourced from a study on Fe-MSP films, with optical contrast measured at the wavelength of maximum absorption change. nih.gov

Coordination Polymers and Hybrid Materials

This compound is a key precursor for synthesizing ligands used in coordination polymers and hybrid materials. The bromine atoms can be substituted with coordinating groups, allowing the thienothiophene unit to act as a building block for extended metal-organic frameworks.

In a notable example, this compound (Br-TT) was used to synthesize a ligand for a highly conductive n-type coordination polymer. chemrxiv.org The process involved replacing the bromine atoms with sulfur-containing linkers to create the ligand 3,3',3'',3'''-(Thieno[3,2-b]thiophene-2,3,5,6-tetrayltetrakis(sulfanediyl))tetrapropanenitrile (TT-L). This ligand was then complexed with nickel (II) ions to form a nickel bis(dithiolene) coordination polymer (Ni-TT CP). These materials are of interest for their semiconducting properties, with some Ni-TT CPs exhibiting high n-type conductivity exceeding 200 S/cm and stability under atmospheric conditions. chemrxiv.org The rigid, electron-rich thienothiophene core is essential for enabling the high charge carrier mobility in these materials. chemrxiv.org

Furthermore, the metallo-supramolecular polymers discussed in the context of electrochromism can also be classified as a type of hybrid coordination material, where reversible metal-ligand bonds create the polymeric structure. nih.gov These systems highlight the dual utility of the thieno[3,2-b]thiophene core in creating materials with both dynamic optical properties and the structured arrangement of coordination polymers.

Analytical and Spectroscopic Characterization Techniques for 2,3,5,6 Tetrabromothieno 3,2 B Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the chemical structure of thieno[3,2-b]thiophene (B52689) derivatives. However, the parent compound, 2,3,5,6-Tetrabromothieno[3,2-b]thiophene, exhibits poor solubility in common organic solvents, which makes obtaining high-quality NMR spectra, particularly ¹³C NMR, challenging. rsc.org Consequently, NMR characterization is more commonly reported for its more soluble, substituted derivatives.

¹H NMR: For derivatives where hydrogen atoms are present on the thieno[3,2-b]thiophene core, ¹H NMR provides information about their chemical environment. For instance, in 3,6-Dibromothieno[3,2-b]thiophene (B1311239), the two equivalent protons at the 2- and 5-positions typically appear as a singlet in the aromatic region of the spectrum. rsc.org The chemical shift of these protons is influenced by the electronic nature of the substituents on the ring system.

¹³C NMR: ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. For derivatives of thieno[3,2-b]thiophene, distinct signals are observed for the quaternary (C-Br, C-S) and methine (C-H) carbons. For example, in 2,6-dibromothieno[3,2-b]thiophene, three distinct carbon signals are expected, corresponding to the bromine-substituted carbons, the hydrogen-substituted carbons, and the bridgehead carbons. beilstein-journals.org The significant challenge of poor solubility for the fully brominated analog often necessitates the use of high-temperature experiments or specialized solvents, though this is not always successful. rsc.org

CompoundNucleusSolventChemical Shift (δ, ppm)Reference
3,6-Dibromothieno[3,2-b]thiophene ¹H NMRCDCl₃7.34 (s, 2H) rsc.org
2,6-Dibromothieno[3,2-b]thiophene ¹H NMRCDCl₃7.15 (s, 1H) beilstein-journals.org
2,6-Dibromothieno[3,2-b]thiophene ¹³C NMRCDCl₃138.4, 121.8, 113.7 beilstein-journals.org
3-Bromo-5-(triisopropylsilyl)thieno[3,2-b]thiophene ¹H NMRCDCl₃7.39 (s, 1H), 7.29 (s, 1H), 1.32-1.41 (m, 3H), 1.13 (d, 18H) beilstein-journals.org
3,6-Dimethoxythieno[3,2-b]thiophene ¹H NMRCDCl₃6.26 (s, 2H), 3.92 (s, 6H) rsc.org

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis (MS, GC-MS, MALDI TOF)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For this compound, GC-MS analysis has been used to confirm its purity, revealing a single peak and a molecular ion peak (M⁺) at m/z 455.7, which corresponds to its calculated molecular weight. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): For larger, less volatile derivatives, such as oligomers or polymers incorporating the thieno[3,2-b]thiophene unit, MALDI-TOF MS is a preferred method. It provides accurate mass determination with prominent molecular ion peaks, which is crucial for verifying the successful synthesis of these larger molecules. nih.gov

Fragmentation Analysis: Under electron impact (EI) conditions, brominated compounds exhibit characteristic fragmentation patterns. The mass spectra of brominated thienothiophenes show isotopic patterns typical for bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). A common fragmentation pathway involves the cleavage of the carbon-bromine (C-Br) bond. nih.gov The fragmentation of the core thieno[3,2-b]thiophene ring can also occur, leading to smaller sulfur-containing fragments.

CompoundTechniqueObserved m/z (M⁺)Key FindingsReference
This compound GC-MS455.7Confirmed molecular weight and purity. rsc.org
2,5-Bis(5-(4-dodecylphenyl)thiophen-2-yl)thieno[3,2-b]thiophene MALDI-TOF MS792.389Confirmed mass of a larger derivative. nih.gov
Thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides EI-MS-Characteristic fragmentation from C-Cl bond cleavage. nih.gov

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. For derivatives of thieno[3,2-b]thiophene, this technique provides invaluable insights into:

Molecular Geometry: It confirms the planarity of the fused ring system and provides exact bond lengths and angles.

Crystal Packing: It reveals how molecules arrange themselves in the crystal lattice. This is critical for electronic materials, as intermolecular interactions like π-π stacking and sulfur-sulfur (S···S) contacts dictate charge transport pathways. researchgate.net For example, the crystal structure of some thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene derivatives shows both π-π stacking and close intermolecular S···S contacts, which are favorable for efficient charge mobility in organic field-effect transistors (OFETs). researchgate.net

While obtaining single crystals of the poorly soluble this compound is difficult, various derivatives have been successfully analyzed, providing a basis for understanding how different substituents influence solid-state packing.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Band Gaps

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. For conjugated systems like thieno[3,2-b]thiophene derivatives, the absorption spectra are characterized by strong π-π* transitions.

The position of the maximum absorption wavelength (λmax) and the absorption onset are sensitive to the extent of π-conjugation. Extending the conjugation by adding other aromatic units to the thieno[3,2-b]thiophene core typically results in a bathochromic (red) shift of the absorption maximum. nih.gov The optical band gap (Eg) can be estimated from the onset of the absorption spectrum (λonset) using the equation Eg = 1240 / λonset. This value is a key parameter for materials used in optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgmdpi.com

Compound DerivativeSolventλmax (nm)Optical Band Gap (Eg, eV)Reference
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene derivative THF4152.50 nih.gov
Dimesitylboron-thienothiophene-Triphenylamine derivative THF4112.52 beilstein-journals.org
Benzo[b]thieno[2,3-d]thiophene derivative 1 Chloroform-3.23 mdpi.com
Benzo[b]thieno[2,3-d]thiophene derivative 2 Chloroform-3.22 mdpi.com

Cyclic Voltammetry for Electrochemical Properties and Energy Level Determination

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of molecules. For this compound derivatives, CV provides crucial information about their electronic structure, including the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

By measuring the onset potentials for oxidation (Eox, onset) and reduction (Ered, onset), the HOMO and LUMO energy levels can be estimated relative to a reference (often ferrocene/ferrocenium). mdpi.com These energy levels are critical for designing efficient electronic devices, as they determine the efficiency of charge injection and transport, and the open-circuit voltage in solar cells. The difference between the HOMO and LUMO levels provides the electrochemical band gap (ECV), which can be compared with the optical band gap obtained from UV-Vis spectroscopy. nih.gov

Compound DerivativeHOMO (eV)LUMO (eV)Electrochemical Band Gap (ECV, eV)Reference
Poly(4-thieno[3,2-b]thiophen-3-ylbenzonitrile) -5.61-3.582.03 nih.gov
Benzo[b]thieno[2,3-d]thiophene derivative 1 -5.96-2.74- mdpi.com
Benzo[b]thieno[2,3-d]thiophene derivative 2 -5.98-2.76- mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its change in mass as a function of temperature. For materials intended for use in electronic devices, which can generate heat during operation, high thermal stability is essential for long-term device performance and reliability.

TGA curves for thieno[3,2-b]thiophene derivatives typically show a decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. Studies have shown that many derivatives of thieno[3,2-b]thiophene exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C. nih.govnih.gov This high stability is advantageous for solution processing at elevated temperatures and for ensuring the durability of the final devices. The thermal degradation of brominated compounds can lead to the release of bromine-containing species. cetjournal.it

Compound DerivativeDecomposition Temp. (Td at 5% loss)Key FindingsReference
4-thieno[3,2-b]thiophen-3-ylbenzonitrile 313 °CShows detailed decomposition at this temperature. nih.gov
Thiophene-based copolymers > 380 °CHigh thermal stability suitable for electronic applications. researchgate.net
Isoindigo-based copolymers > 330 °CStability depends on alkyl side chain length. researchgate.net

Advanced Surface and Bulk Characterization Methods

Beyond the primary techniques, a range of advanced methods are used to characterize the morphology and structure of thin films made from thieno[3,2-b]thiophene derivatives, which is critical for device performance.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and microstructure of films. It can reveal information about film uniformity, grain size, and the presence of defects. nih.gov

Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the film surface, allowing for the quantification of surface roughness. Smoother films are generally desirable for achieving good interfacial contact in layered electronic devices.

Two-Dimensional Wide-Angle X-ray Scattering (2D-WAXS): This technique is used to investigate the molecular packing and orientation of molecules within a thin film, providing insights into the degree of crystallinity and the preferred molecular arrangement relative to the substrate. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this method serves to verify that the empirical formula matches the theoretical composition derived from its known chemical structure (C₆Br₄S₂). This confirmation is a critical step in verifying the successful synthesis and purity of the compound. The analysis involves the combustion of a small, precisely weighed sample to convert the constituent elements into simple gases (e.g., CO₂, H₂O, N₂, SO₂), which are then quantified.

The theoretical elemental composition of this compound is calculated based on its molecular formula, C₆Br₄S₂, and a molecular weight of 455.80 g/mol . calpaclab.comossila.com In practice, experimental values for synthesized derivatives of thieno[3,2-b]thiophene are expected to align closely with the calculated percentages, typically within a ±0.4% margin, to be considered analytically pure. researchgate.net For instance, studies on other functionalized thieno[3,2-b]thiophene derivatives routinely report both calculated and experimentally found elemental percentages to validate their structures. mdpi.com

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percent (%)
CarbonC12.011672.06615.81%
BromineBr79.9044319.61670.12%
SulfurS32.065264.13014.07%

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the chemical bonding within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending).

For this compound, the IR spectrum is expected to be characterized by the absence of C-H vibrational modes, which are typically prominent in its unbrominated parent compound, thieno[3,2-b]thiophene. The complete substitution of hydrogen with bromine atoms means that characteristic C-H stretching bands (usually above 3000 cm⁻¹) and C-H bending vibrations (e.g., at 750 and 1100 cm⁻¹) would be absent, providing strong evidence of full bromination. nih.gov

The spectrum would instead be dominated by vibrations originating from the fused ring system. Key expected absorptions include C-C stretching vibrations within the thiophene (B33073) rings and C-S stretching modes. iosrjournals.org Furthermore, the presence of strong C-Br stretching bands would be anticipated, typically appearing in the lower frequency "fingerprint" region of the spectrum (generally below 800 cm⁻¹). Analysis of related brominated thiophenes can provide insight into the expected spectral regions for these vibrations. nih.gov

Table 2: Expected IR Absorption Bands for the this compound Core

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Comment
Aromatic C=C Stretching1350 - 1550Characteristic of the thienothiophene ring system. iosrjournals.org
C-S Stretching600 - 860Vibrations involving the sulfur heteroatoms in the rings. iosrjournals.org
C-Br Stretching500 - 700Strong absorptions confirming the presence of bromo-substituents.
C-H Stretching/BendingN/AAbsence of these bands is a key indicator of complete bromination. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a vital imaging technique for characterizing the surface morphology and topography of materials at the micro- and nanoscale. In the context of this compound and its derivatives, SEM is primarily used to investigate the quality of thin films, the structure of crystalline powders, and the morphology of electropolymerized surfaces.

SEM analysis provides direct visualization of grain size, grain boundaries, film uniformity, and the presence of defects such as pinholes or cracks, all of which significantly impact the performance of organic electronic devices. For example, in studies of a related thieno[3,2-b]thiophene derivative, SEM images revealed a consistent crystalline morphology of micrometer-sized fragments, which was attributed to strong intermolecular π-π stacking interactions. nih.gov In other research, SEM has been used to visualize the formation of porous nanostructures in films created by the electropolymerization of thieno[3,2-b]thiophene, demonstrating how the deposition method influences the final structure. researchgate.net This information is critical for optimizing deposition conditions to achieve desired film morphologies for applications in transistors and sensors.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of providing three-dimensional topographical information at the nanoscale. It is indispensable for studying thin films of organic semiconductors derived from this compound, as their device performance is highly dependent on the molecular ordering and morphology of the active layer.

AFM is used to quantify key surface parameters such as root-mean-square (RMS) roughness, to visualize the crystalline domain structure, and to identify the nature of molecular packing (e.g., terrace-like features, fibrillar networks). mdpi.comnih.gov Studies on various thieno[3,2-b]thiophene-based materials have shown a strong correlation between film morphology and charge carrier mobility. For instance, smooth, well-ordered films with large crystalline domains and terrace-like structures generally exhibit higher performance in organic thin-film transistors (OTFTs). mdpi.commdpi.com AFM can also probe the early stages of film growth, providing insights into the nucleation and crystallization processes that dictate the final morphology. researchgate.net

Table 3: AFM Findings for Various Thieno[3,2-b]thiophene-based Thin Films

Derivative ClassObserved MorphologyKey FindingReference
Dithieno[3,2-b:2′,3′-d]thiophene DerivativesSmooth, terrace-like featuresSmooth morphology and high crystallinity correlate with higher hole mobility. mdpi.com
Porphyrin-Thieno[3,2-b]thiophene BlendsPhase-separated domainsChemical modification of side-chains directly impacts surface roughness and morphology. nih.gov
Poly(thieno[3,2-b]thiophene) PolymersCrystalline domains with lamellar stackingSubstrate surface treatment significantly affects the domain size of crystalline regions. nist.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For this compound, XPS analysis can unequivocally confirm the presence of carbon, sulfur, and bromine on the sample surface. High-resolution scans of the C 1s, S 2p, and Br 3d regions provide detailed information about the chemical environment of these atoms. The C 1s spectrum would show components corresponding to C-C and C-S bonds. The S 2p spectrum is characteristic of sulfur in a thiophene ring. The Br 3d signal is particularly important for confirming the covalent C-Br bond. Studies on related brominated carbonaceous materials have attributed Br 3d peaks in the 72-76 eV range to bromine bonded to a carbon atom adjacent to a sulfur atom, which is directly analogous to the structure of brominated thienothiophenes. nih.gov Standard XPS reference data provides the expected binding energies for these core levels. xpsfitting.com

Table 4: Typical Binding Energies for Elements in this compound

ElementCore LevelExpected Binding Energy (eV)Reference
CarbonC 1s~284.8 (C-C), ~286 (C-S) nih.gov
SulfurS 2p₃/₂~164.0 nih.gov
BromineBr 3d₅/₂~70-71 xpsfitting.com

Q & A

Q. What are the common synthetic routes for preparing 2,3,5,6-tetrabromothieno[3,2-b]thiophene?

The compound is typically synthesized via bromination of thieno[3,2-b]thiophene using brominating agents such as Br₂ or N-bromosuccinimide (NBS). Advanced routes involve iodine-promoted cyclization of precursors like o-bis(methylthio)stilbene derivatives, which form the thieno[3,2-b]thiophene core before bromination . For regioselective bromination, controlling reaction conditions (temperature, solvent, and stoichiometry) is critical to avoid over-bromination or side products. Post-synthesis purification often requires column chromatography or recrystallization .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm bromine substitution patterns and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HR-MS) : For exact molecular weight verification and bromine isotope pattern analysis.
  • X-ray crystallography : To resolve crystal packing and intermolecular interactions (e.g., S···S contacts), which influence electronic properties .
  • FT-IR : To identify C-Br stretching vibrations (~550–600 cm⁻¹) and thiophene ring vibrations .

Q. What are the primary applications of this compound in materials science?

It serves as a precursor for π-extended semiconductors in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). For example, lithiation with n-BuLi followed by ketone formation enables side-chain engineering for soluble p-type semiconductors like DBT-TTAR2 . Pd-catalyzed cross-coupling reactions (Suzuki, Stille) with aryl/alkenyl groups yield tetraaryl derivatives for high-mobility ambipolar materials .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

Site-selective Suzuki-Miyaura or direct Pd-catalyzed arylation is governed by electronic and steric factors:

  • Electron-withdrawing groups (EWGs) on aryl bromides direct coupling to the C-3/C-5 positions due to enhanced C–H bond activation.
  • Phosphine-free conditions with Pd(OAc)₂ and pivalic acid enable sequential arylation (C-2 → C-3 → C-5 → C-6) in one pot, yielding tetraaryl derivatives in ~25% yield .
  • For dibromo intermediates, selective coupling requires stoichiometric control and temperature modulation to avoid over-functionalization .

Q. What analytical challenges arise when interpreting reaction outcomes with this compound?

Contradictions in substitution patterns (e.g., unexpected mono- vs. di-annulation products) require multi-technique validation:

  • HR-MS isotopic patterns distinguish between incomplete bromination and side reactions.
  • 2D NMR (COSY, NOESY) resolves overlapping signals in tetraaryl derivatives .
  • HPLC-MS monitors reaction progress and identifies byproducts in complex mixtures .

Q. How do structural modifications impact charge transport in OFETs?

  • Alkyl side chains (e.g., C₁₅H₃₁) enhance solubility and thin-film crystallinity, improving hole mobility (μ ~10⁻²–10⁻¹ cm² V⁻¹ s⁻¹).
  • Extended π-systems (e.g., dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene, DNTT) reduce bandgaps (~1.5–2.0 eV) and enhance air stability via planarization and S···S interactions .
  • Electron-deficient substituents (e.g., fluorinated groups) lower LUMO levels, enabling n-type behavior in ambipolar devices .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Optimized lithiation : Use of tert-butyllithium (t-BuLi) at –78°C minimizes side reactions during ketone or aldehyde formation .
  • Microwave-assisted synthesis : Reduces reaction times for Suzuki couplings from days to hours while improving regioselectivity .
  • Flow chemistry : Enhances reproducibility in large-scale bromination and cross-coupling steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.